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Compound of Interest

Compound Name: SG3-179

Cat. No.: B14750684 Get Quote

Disclaimer: Initial searches for "SG3-179" did not yield a specific registered compound.

However, due to the alphanumeric similarity, it is highly probable that researchers are seeking

information on one of two distinct compounds: SGI-1776, a PIM/FLT3 kinase inhibitor, or CT-

179, an OLIG2 transcription factor inhibitor. This technical support guide provides detailed

information, troubleshooting, and experimental controls for both SGI-1776 and CT-179 to

address potential research queries comprehensively.

SGI-1776: PIM/FLT3 Kinase Inhibitor
SGI-1776 is a potent, ATP-competitive inhibitor of PIM kinases and FMS-like tyrosine kinase 3

(FLT3).[1][2] It has been investigated for its potential in treating various hematological

malignancies and solid tumors.[2][3]

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of SGI-1776?

A1: SGI-1776 primarily inhibits the three isoforms of PIM kinase (PIM-1, PIM-2, and PIM-3) and

FLT3.[1][4] It shows the highest potency against PIM-1.[1][4]

Q2: What is the mechanism of action of SGI-1776?

A2: SGI-1776 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PIM

kinases and FLT3, thereby blocking their kinase activity.[2] This leads to the inhibition of

downstream signaling pathways involved in cell survival, proliferation, and apoptosis.[1][5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b14750684?utm_src=pdf-interest
https://www.benchchem.com/product/b14750684?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142906/
https://www.selleckchem.com/products/SGI-1776.html
https://www.selleckchem.com/products/SGI-1776.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2808126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142906/
https://www.caymanchem.com/product/16423/sgi-1776
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142906/
https://www.caymanchem.com/product/16423/sgi-1776
https://www.selleckchem.com/products/SGI-1776.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4957637/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14750684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: In which cancer types has SGI-1776 shown preclinical activity?

A3: SGI-1776 has demonstrated preclinical efficacy in models of acute myeloid leukemia

(AML), chronic lymphocytic leukemia (CLL), prostate cancer, and various solid tumors.[1][2][3]

[6] Its activity is particularly notable in AML with FLT3-ITD mutations.[7]

Q4: What are the known off-target effects of SGI-1776?

A4: A significant off-target effect of SGI-1776 is the inhibition of the cardiac potassium channel

hERG, which can lead to QT prolongation and cardiotoxicity.[8] This adverse effect led to the

early termination of its Phase I clinical trial.[8] It also has inhibitory activity against the Haspin

kinase.[4]
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Issue Possible Cause Recommended Solution

Inconsistent IC50 values

Cell line variability (e.g., FLT3

mutation status), differences in

assay conditions (e.g., cell

density, incubation time), or

compound stability.

Ensure consistent cell culture

conditions and passage

numbers. Standardize assay

parameters. Prepare fresh

stock solutions of SGI-1776

and protect from light.

High background in kinase

assays

Non-specific binding of

antibodies or reagents, or high

endogenous kinase activity.

Optimize antibody

concentrations and blocking

conditions. Include appropriate

negative controls (e.g., kinase-

dead mutants, no-ATP

controls).

Unexpected cytotoxicity in

control cells

Off-target effects, solvent

toxicity, or contamination.

Use the lowest effective

concentration of SGI-1776.

Ensure the final solvent

concentration (e.g., DMSO) is

non-toxic to the cells.

Regularly test cell lines for

mycoplasma contamination.

Lack of in vivo efficacy

Poor bioavailability, rapid

metabolism, or development of

resistance.

Verify the formulation and

administration route of SGI-

1776.[2] Monitor plasma levels

of the compound if possible.

Investigate potential resistance

mechanisms, such as

upregulation of alternative

survival pathways.[9]

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of SGI-1776
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Target IC50 Value Assay Type Reference

PIM-1 7 nM
Cell-free radiometric

assay
[1][2]

PIM-2 363 nM
Cell-free radiometric

assay
[1][2]

PIM-3 69 nM
Cell-free radiometric

assay
[1][2]

FLT3 44 nM
Cell-free radiometric

assay
[1]

Haspin 34 nM
Cell-free radiometric

assay
[4]

Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines

Cell Line Cancer Type IC50 Value Assay Type Reference

MV-4-11 AML (FLT3-ITD) ~0.1 µM
Apoptosis

Induction
[1]

MOLM-13 AML (FLT3-ITD) ~0.3 µM
Apoptosis

Induction
[1]

OCI-AML-3
AML (wild-type

FLT3)
>1 µM

Apoptosis

Induction
[1]

Prostate Cancer

Cells
Prostate Cancer 2-4 µM Cell Viability [10]

Experimental Protocols
1. Cell Viability Assay (MTT Assay)

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of SGI-1776 (e.g., 0.01 to 10 µM) for 24-72 hours.

Include a vehicle control (e.g., DMSO).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis for Phospho-protein Levels

Cell Lysis: Treat cells with SGI-1776 for the desired time, then lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies against

phosphorylated and total forms of target proteins (e.g., p-Bad (Ser112), Bad, p-4E-BP1

(Thr37/46), 4E-BP1, p-STAT5 (Tyr694), STAT5).

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL

detection system.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: SGI-1776 inhibits PIM and FLT3 signaling pathways.
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Caption: Western Blot workflow for SGI-1776 experiments.
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CT-179: OLIG2 Inhibitor
CT-179 is a novel, brain-penetrant small molecule inhibitor that targets the transcription factor

OLIG2.[11][12] It is being investigated for the treatment of brain tumors such as glioblastoma

and medulloblastoma.[12][13]

Frequently Asked Questions (FAQs)
Q1: What is the primary target of CT-179?

A1: The primary target of CT-179 is the oligodendrocyte lineage transcription factor 2 (OLIG2).

[11][14]

Q2: What is the mechanism of action of CT-179?

A2: CT-179 is designed to disrupt the homodimerization of OLIG2.[14][15] This prevents OLIG2

from binding to DNA and regulating the transcription of its target genes, which are involved in

cell cycle progression and tumorigenesis.[11][16]

Q3: In which cancer types has CT-179 shown preclinical activity?

A3: CT-179 has demonstrated potent anti-tumor activity in preclinical models of glioblastoma

(GBM) and Sonic Hedgehog (SHH)-subgroup medulloblastoma.[16][17]

Q4: What are the known off-target effects of CT-179?

A4: CT-179 is reported to have minimal off-target effects.[11] However, at higher

concentrations, it can inhibit DDR2, FLT3, and KIT kinases. The predicted cellular IC50 for

FLT3 inhibition is greater than 3.4 µM.[11]
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Issue Possible Cause Recommended Solution

Variability in anti-proliferative

effect

Differences in OLIG2

expression levels across cell

lines, or cell culture conditions

affecting OLIG2 activity.

Confirm OLIG2 expression in

your cell model by Western

blot or qPCR. Use patient-

derived glioma stem cells

(GSCs) known to be OLIG2-

positive.[16] Standardize cell

culture media and

supplements.

Difficulty in assessing target

engagement

OLIG2 is a transcription factor,

making direct enzymatic

assays challenging.

Use fluorescence cross-

correlation spectroscopy

(FCCS) to assess the

disruption of OLIG2

dimerization.[18] Perform

ChIP-seq or RNA-seq to

analyze changes in OLIG2

DNA binding and downstream

gene expression.[19]

In vivo toxicity at higher doses
Potential for off-target effects

or compound-related toxicity.

Determine the maximum

tolerated dose (MTD) in your

specific animal model. Monitor

animals closely for signs of

toxicity.[17]

Development of resistance to

treatment

Upregulation of compensatory

signaling pathways.

Investigate potential resistance

mechanisms, such as the

upregulation of CDK4, and

consider combination

therapies (e.g., with CDK4/6

inhibitors).[13]

Quantitative Data Summary
Table 3: In Vitro and In Vivo Activity of CT-179
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Parameter Value Cell/Model System Reference

GI50 (average) 154 nM
Patient-derived GSCs

(n=18)
[16]

IC50 (FLT3) 20 nM (cell-free) Kinase assay [11]

Predicted Cellular

IC50 (FLT3)
> 3.4 µM

Cheng-Prusoff

equation
[11]

In vivo administration 20 mg/kg (oral) Mice [14]

Experimental Protocols
1. Neurosphere Formation Assay

Cell Dissociation: Dissociate patient-derived glioma cells into a single-cell suspension.

Seeding: Plate cells at a low density (e.g., 1,000 cells/mL) in serum-free neural stem cell

medium supplemented with EGF and FGF.

Treatment: Add CT-179 at various concentrations.

Culture: Culture for 7-14 days to allow neurosphere formation.

Quantification: Count the number and measure the size of neurospheres in each condition.

2. Dimerization Assay (Fluorescence Cross-Correlation Spectroscopy - FCCS)

Cell Transfection: Co-transfect cells with plasmids expressing OLIG2 tagged with two

different fluorescent proteins (e.g., EGFP and mCherry).

Treatment: Treat the cells with CT-179 or vehicle control.

FCCS Measurement: Perform FCCS on a confocal microscope to measure the co-diffusion

of the two fluorescently tagged OLIG2 proteins, which indicates dimerization.

Analysis: A decrease in the cross-correlation amplitude upon CT-179 treatment indicates

disruption of OLIG2 dimerization.[18]
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Caption: CT-179 disrupts OLIG2 dimerization and downstream signaling.
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Caption: Neurosphere formation assay workflow for CT-179.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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